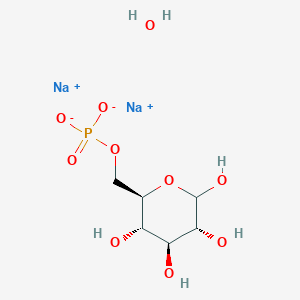

d-Glucose-6-phosphate disodium salt hydrate

Overview

Description

D-Glucose-6-Phosphate, Disodium Salt Hydrate, is the core carbohydrate substrate for the enzymatic synthesis of archaetidyl-myo-inositols . It is also known as Robison ester and is a glucose sugar phosphorylated on carbon 6 . It is the disodium salt form of D-Glucose 6-phosphate, a common form of glucose within the cell, participating in two major metabolic pathways: glycolysis and the pentose phosphate pathway .

Synthesis Analysis

D-Glucose-6-Phosphate lies at the start of the glycolysis and pentose phosphate metabolic pathways . It is the main substrate for glucose-6-phosphatase enzyme .Molecular Structure Analysis

The empirical formula of D-Glucose-6-Phosphate, Disodium Salt Hydrate is C6H11Na2O9P . The molecular weight is 304.10 (anhydrous basis) .Chemical Reactions Analysis

D-Glucose 6-phosphate disodium salt hydrate has been used as a component in the reaction mixture to assay reduced nicotinamide adenine dinucleotide phosphate (NADPH) diaphorase activity, NAD(P)H-cytochrome c reductase activity, and ferredoxin (Fd)-dependent cytochrome c reduction activity .Physical And Chemical Properties Analysis

D-Glucose 6-phosphate disodium salt hydrate is a white powder . It is soluble in water at a concentration of 50 mg/mL .Scientific Research Applications

1. Electron Paramagnetic Resonance (EPR) Studies

d-Glucose-6-phosphate disodium salt hydrate has been used in EPR studies to understand radical formation in irradiated hydroxyalkyl phosphate esters. These studies provide insights into the formation of phosphoranyl radicals at low temperatures, transforming into phosphoryl radicals at elevated temperatures. Such research has implications for understanding radiation damage to DNA (Sanderud & Sagstuen, 1996).

2. Photolysis in Aqueous Solutions

Research on the photolysis of disodium α-D-glucose 6-phosphate in aqueous solutions under nitrogen or oxygen conditions has been conducted. The main photolysis products identified include 6-phosphogluconate, arabinose 5-phosphate, and phosphoglycerate, among others. This study contributes to understanding the photochemistry of phosphorus compounds (Triantaphylidès & Halmann, 1975).

3. Preparative Methods in Biochemistry

An improved preparative method for D-erythrose 4-phosphate using d-glucose 6-phosphate has been developed. This method involves oxidation and chromatographic separation, providing a way to obtain erythrose 4-phosphate for further biochemical studies (Sieben, Perlin, & Simpson, 1966).

4. Enzyme Inhibition Studies

d-Glucose-6-phosphate disodium salt hydrate has been used in studies investigating the inhibition of enzymes like hexokinase. Such research is crucial in understanding enzymatic reactions and metabolic pathways in biological systems (Ferrari, Mandelstam, & Crane, 1959).

5. Thermal Energy Storage Systems

This compound has been explored in the context of thermal energy storage (TES) systems. Disodium phosphate dodecahydrate salt hydrate, related to d-glucose-6-phosphate disodium salt hydrate, shows potential in TES systems due to its thermal properties (Uttam, Purohit, Le, & Sistlais, 2023).

6. Histochemical Demonstration

The compound has been used in histochemical techniques for demonstrating glucose-6-phosphatase, an important enzyme in carbohydrate metabolism (Wachstein & Meisel, 1956).

7. Enzymatic Assays

Various enzymatic colorimetric assays involving d-glucose 6-phosphate, such as for glucose-6-phosphate dehydrogenase, have been developed. These assays are critical for biochemical and clinical analysis (Zhu, Romero, & Petty, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

D-Glucose 6-phosphate disodium salt hydrate is a prominent molecule in cellular chemistry with many possible fates within the cell . It lies at the start of two major metabolic pathways: Glycolysis and Pentose phosphate . In addition to these metabolic pathways, glucose 6-phosphate may also be converted to glycogen or starch for storage . This makes it a molecule of interest for future research and applications.

properties

IUPAC Name |

disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6?;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJZXLTPORJKW-WYFATIGWSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Na2O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)

![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)

![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)

![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)

![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine](/img/structure/B3034898.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)